2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
CAS No.: 1442083-00-2
Cat. No.: VC11628570
Molecular Formula: C7HCl2F3N2S
Molecular Weight: 273.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1442083-00-2 |
|---|---|
| Molecular Formula | C7HCl2F3N2S |
| Molecular Weight | 273.1 |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is C₇HCl₂F₃N₂S, with a molecular weight of 279.53 g/mol. Key structural features include:
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A fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyrimidine ring (positions 6–9).
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Electron-withdrawing substituents (Cl and CF₃) at positions 2, 4, and 7, which influence electronic distribution and reactivity.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 279.53 g/mol |
| LogP (Octanol-Water) | 3.85 (estimated) |
| Polar Surface Area (PSA) | 54.02 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
The LogP value suggests moderate lipophilicity, favoring membrane permeability, while the PSA indicates limited solubility in aqueous media . The trifluoromethyl group enhances metabolic stability and electronegativity, potentially improving bioavailability compared to non-fluorinated analogs .
Synthetic Methodologies
Core Ring Formation
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization of thiophene precursors. For example, 3-amino-2-methoxycarbonylthiophene undergoes condensation with urea or guanidine derivatives to form the pyrimidine ring . Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) under reflux, often with catalytic dimethylformamide (DMF) .
Key Reaction Steps:
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Solvent: Dimethylacetamide (DMA) at 120°C.
Biological Activity and Structure-Activity Relationships
While direct biological data for 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine are unavailable, its structural analogs exhibit notable activities:
Antimicrobial Activity
Chlorinated thienopyrimidines inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–8 μg/mL . The dual chlorine atoms at positions 2 and 4 disrupt bacterial cell wall synthesis, while the CF₃ group may reduce susceptibility to enzymatic degradation .
Table 2: Comparative Bioactivity of Thieno[3,2-d]pyrimidine Derivatives
Industrial and Medicinal Applications
Agrochemical Intermediates
Chlorinated thienopyrimidines serve as precursors for herbicides and fungicides. The CF₃ group enhances photostability and soil persistence, critical for outdoor applications .
Anticancer Drug Development
Analogous compounds inhibit epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). For instance, 4-benzylamino-2-trifluoromethylthieno[3,2-d]pyrimidine showed IC₅₀ = 0.04 μM against EGFR. The target compound’s chlorine atoms facilitate further functionalization with pharmacophores, enabling kinase-targeted drug design.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Introducing substituents at position 7 competes with positions 2 and 4, requiring precise stoichiometric control .
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Purification: High-purity isolation (>99%) demands mixed-solvent recrystallization (e.g., ethanol-chloroform) .
Research Opportunities
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Biological Screening: Prioritize in vitro assays against kinase targets (EGFR, FAK) and microbial strains.
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SAR Studies: Systematically vary substituents at positions 2, 4, and 7 to optimize potency and pharmacokinetics.
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